molecular formula C20H30N2O4 B3940218 1-Cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid

1-Cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid

Cat. No.: B3940218
M. Wt: 362.5 g/mol
InChI Key: VNLBWVFAKKVENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine; oxalic acid is a chemical compound that has garnered interest in various scientific fields. This compound is known for its unique structure, which combines a cyclopentyl group, a piperazine ring, and an ethylphenyl moiety, making it a versatile molecule for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine typically involves the reaction of cyclopentylamine with 4-ethylbenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with piperazine to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1-Cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The cyclopentyl and ethylphenyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2.C2H2O4/c1-2-16-7-9-17(10-8-16)15-19-11-13-20(14-12-19)18-5-3-4-6-18;3-1(4)2(5)6/h7-10,18H,2-6,11-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLBWVFAKKVENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C3CCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid
Reactant of Route 2
Reactant of Route 2
1-Cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid
Reactant of Route 3
Reactant of Route 3
1-Cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid
Reactant of Route 4
1-Cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-Cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-Cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.